![molecular formula C22H17Cl2N3O3 B2537981 1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923166-20-5](/img/structure/B2537981.png)
1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a derivative of the pyrido[3,2-d]pyrimidine class. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyrimidine derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related pyrido[4,3-d]pyrimidine-2,4-diones has been reported, where a representative antithrombotic compound was synthesized from an enamine precursor in good yield by two methods. The thermal fusion with ureas yielded the desired pyrimidine diones and unexpected ester byproducts. The structure of these compounds was elucidated using spectroscopic methods and further confirmed by ozonolysis and oxidative hydrolysis .
Molecular Structure Analysis
For a related compound, the pyrimidine rings were found to be nearly planar, with slight deviations at the 5- and 6-positions. The benzene ring attached to the pyrimidine was nearly perpendicular, indicating a significant dihedral angle between these rings. This structural information suggests that the this compound might also exhibit a planar pyrimidine core with perpendicular benzyl substituents, which could influence its chemical reactivity and physical properties .
Chemical Reactions Analysis
The related compounds demonstrated the ability to form hydrogen bonds, which is a common feature in pyrimidine derivatives. The amino group in the tetrahydropyrimidine-2,4-dione was a hydrogen-bond donor to the exocyclic oxygen atom of an adjacent molecule, forming an inversion dimer. This suggests that the compound may also participate in hydrogen bonding, which could affect its solubility, crystallinity, and potential for forming polymorphs .
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of this compound are not provided in the papers, the structural analysis of related compounds indicates that the planarity of the pyrimidine ring and the perpendicular arrangement of the benzyl groups could influence its melting point, solubility, and stability. The presence of hydrogen bonding could also affect the compound's boiling point and its behavior in different solvents .
科学的研究の応用
Synthesis and Characterization
Unique Chlorine Effect and Synthesis Techniques
Research has demonstrated unique approaches to synthesizing derivatives of pyrido[3,2-d]pyrimidine diones, highlighting the role of chlorine in regioselective synthesis. Malik et al. (2006) explored the anti-HIV activity of certain uracil derivatives, utilizing the chlorine effect for one-pot synthesis of bis(o-chlorobenzyl)pyrimidine-2,4-diones (Malik, Singh, & Kumar, 2006).
Nonlinear Optical Properties
Shettigar et al. (2009) investigated the nonlinear optical properties of novel styryl dyes, including derivatives of pyrido[3,2-d]pyrimidine diones, identifying their potential in nonlinear optical material applications due to their significant absorption cross-section (Shettigar et al., 2009).
Novel Synthesis Methods
Osyanin et al. (2014) proposed a novel synthesis method for 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlighting innovative approaches to crafting these heterocycles, which are essential in pharmaceutical chemistry (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Bioactivity and Applications
Urease Inhibition
The synthesis and characterization of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives were studied for their urease inhibition activity, showing potential in agricultural and medicinal applications due to their bioactivity (Rauf et al., 2010).
LHRH Receptor Antagonists
Sasaki et al. (2003) discovered a thieno[2,3-d]pyrimidine-2,4-dione derivative with potent and orally active non-peptide antagonist properties for the human luteinizing hormone-releasing hormone (LHRH) receptor, showcasing the compound's therapeutic potential (Sasaki et al., 2003).
Structural and Spectral Exploration
Computational and Spectral Analysis
Ashraf et al. (2019) synthesized and explored the structural, spectral, and computational aspects of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, providing insights into their electronic structures and potential applications (Ashraf et al., 2019).
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O3/c1-30-16-7-4-14(5-8-16)12-27-21(28)20-19(3-2-10-25-20)26(22(27)29)13-15-6-9-17(23)18(24)11-15/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMJCVWRBBRAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

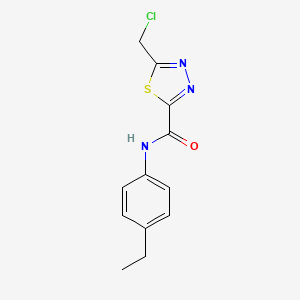
![N-[(benzylamino)carbonyl]-2-chloropropanamide](/img/structure/B2537903.png)
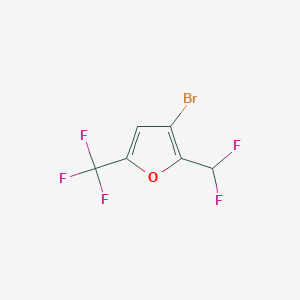
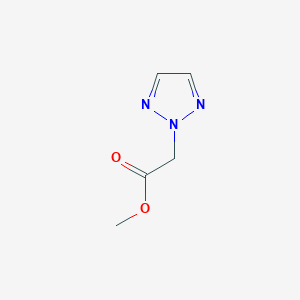
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2537907.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2537908.png)
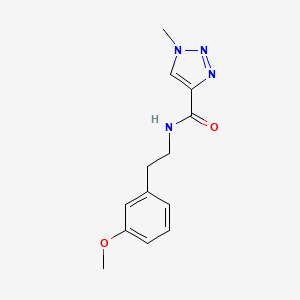
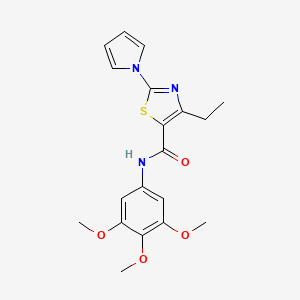
![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537914.png)
![8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2537915.png)
![(5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2537916.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537917.png)

![1-[4-(Propane-2-sulfonyl)phenyl]piperazine](/img/structure/B2537920.png)